molecular formula C8H15N3O B13288388 N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13288388
M. Wt: 169.22 g/mol
InChI Key: FTHXBYWZQIDEGN-UHFFFAOYSA-N
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Description

N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-ethylhydrazine with 2-methylpropyl isocyanate, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-thiol
  • N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-ol
  • N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-carboxamide

Uniqueness

N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H15N3O/c1-4-9-8-10-7(11-12-8)5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,11)

InChI Key

FTHXBYWZQIDEGN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NO1)CC(C)C

Origin of Product

United States

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